![molecular formula C16H23NOS B4763556 3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4763556.png)
3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine
Overview
Description
3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is a chemical compound that has been the subject of scientific research for its potential use in various fields.
Mechanism of Action
The mechanism of action of 3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, including histone deacetylases (HDACs) and proteasomes. This inhibition may lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine in lab experiments is its high potency as an inhibitor of HDACs and proteasomes. However, its low solubility in water and poor pharmacokinetic properties may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine. One area of research is the development of more potent and selective inhibitors of HDACs and proteasomes based on this compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of new materials based on this compound is an area of interest in material science.
Scientific Research Applications
3-methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine has been studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-(3-methylpiperidin-1-yl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-5-7-15(8-6-13)19-11-9-16(18)17-10-3-4-14(2)12-17/h5-8,14H,3-4,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWCPNGSCOYOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCSC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.